molecular formula C12H11NO B3053387 2-Amino-6-phenylphenol CAS No. 53442-24-3

2-Amino-6-phenylphenol

Cat. No. B3053387
CAS RN: 53442-24-3
M. Wt: 185.22 g/mol
InChI Key: UDVRKKAWBVVSAM-UHFFFAOYSA-N
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Description

Phenolic compounds like “2-Amino-6-phenylphenol” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have diverse biological activities and are of considerable interest due to their intriguing structure .


Synthesis Analysis

Phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Chemical Reactions Analysis

Phenols undergo several types of reactions including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Polyphen-2 in Protein Function Prediction

PolyPhen-2 uses amino acid substitutions, including those involving phenyl groups like in 2-amino-6-phenylphenol, to predict the impact on protein function. It integrates genomic and protein data for analysis (Adzhubei, Jordan, & Sunyaev, 2013).

Electrooxidation Studies

Electrooxidation of p-aminophenol, closely related to 2-amino-6-phenylphenol, reveals insights into film formation in aqueous mediums. This is relevant for applications in electrochemical devices and sensors (Menezes & Maia, 2006).

Enzymatic Degradation Research

Studies on 2-Aminomuconic 6-Semialdehyde Dehydrogenase from bacteria degrading 2-aminophenol provide insights into biodegradation processes, significant for environmental remediation (He, Davis, & Spain, 1998).

Nitric Oxide Release Studies

Research on nitric oxide release from phenyl-furoxancarbonitriles, related to phenyl groups in 2-amino-6-phenylphenol, is crucial for medicinal chemistry, particularly in developing therapeutic agents (Medana et al., 1994).

Structural and Optical Properties in Thin Films

Investigations into the properties of quinoline derivatives, structurally similar to 2-amino-6-phenylphenol, inform the development of advanced materials for optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Polymer Synthesis

Research on polymer synthesis using aminophthalide monomers, akin to 2-amino-6-phenylphenol, contributes to the field of polymer science, particularly in creating materials with specific thermal and solubility properties (Imai, Takahashi, & Ueda, 1981).

Dioxygenase Enzymes in Bacterial Degradation

Study of dioxygenases degrading 2-aminophenol furthers understanding of bacterial metabolism and potential bioremediation strategies (Lendenmann & Spain, 1996).

Ammonium Determination in Soil and Water

The Berthelot reaction, utilizing phenolic compounds similar to 2-amino-6-phenylphenol, is essential in environmental chemistry for measuring ammonium levels (Rhine, Mulvaney, Pratt, & Sims, 1998).

Antimicrobial Studies of Azo-Azomethine Dyes

Synthesis of dyes from compounds like 2-amino-6-phenylphenol and their antimicrobial properties are significant in medicinal chemistry (Kose et al., 2013).

Aromatic Amino Acid Metabolism in Human Gut

Understanding the metabolism of aromatic compounds in the human gut, similar to 2-amino-6-phenylphenol, is vital for nutritional and gastrointestinal research (Smith & Macfarlane, 1997).

Dielectric Properties in Thin Films

The study of dielectric properties in films from derivatives of compounds like 2-amino-6-phenylphenol informs material science, particularly in electronics (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

2-Aminophenol Dioxygenase in Pseudomonas Species

Research on enzymes from Pseudomonas species that degrade 2-aminophenol offers insights into microbial pathways and environmental clean-up strategies (Takenaka et al., 1997).

Cancer Cell Inhibition by Pyrazolone-Enamines

Studying pyrazolone-enamines, derived from compounds like 2-amino-6-phenylphenol, for their anticancer properties is important in oncology and pharmacology (Yan et al., 2015).

Molecular Imprinting for Environmental Cleanup

Developing molecular imprinting polymers using compounds like 2-phenylphenol, related to 2-amino-6-phenylphenol, is crucial for environmental sciences, particularly in pollutant extraction (Bakhtiar, Bhawani, & Shafqat, 2019).

Biological Evaluation of Schiff Bases

Investigating Schiff bases derived from 4-aminophenol, related to 2-amino-6-phenylphenol, contributes to understanding their biological activities and potential medical applications (Aslam et al., 2016).

Corrosion Inhibition Studies

Research on thiazole and thiadiazole derivatives, including those derived from 2-amino-6-phenylphenol, informs materials science, especially in corrosion inhibition (Kaya et al., 2016).

Molybdenum(VI) Complexes in Catalysis

Studies on molybdenum(VI) complexes with ligands like aminoalcohol phenol, related to 2-amino-6-phenylphenol, are significant in catalysis and inorganic chemistry (Hossain et al., 2017).

Mechanism of Action

The mechanism of action of phenolic compounds is not well-defined and can vary depending on the specific compound and its biological target .

Safety and Hazards

Phenolic compounds can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They can be harmful if swallowed .

properties

IUPAC Name

2-amino-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRKKAWBVVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611184
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53442-24-3
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-6-phenylphenol(900 mg, 4.2 mmol) in methanol(50 ml) was added 10% Pd/C (100 mg). The mixture was flushed with argon, then hydrogen was bubbled through the solution for 10 min. and a hydrogen atmosphere was maintained at balloon pressure overnight. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated and chromatography of the resulting solid on silica gel (5% MeOH/CH2Cl2) gave the desired product(700 mg, 90%). 1H NMR (CD3OD): d 7.55-7.27 (m, 5H), 6.77-6.61 (m, 3H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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